molecular formula C15H22O3 B14194338 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate CAS No. 912655-41-5

4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate

Cat. No.: B14194338
CAS No.: 912655-41-5
M. Wt: 250.33 g/mol
InChI Key: GQFUMZXSNVDICW-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate is a chemical compound with the molecular formula C15H22O3 It is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate typically involves the reaction of 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include additional steps such as distillation and solvent extraction to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetate group in 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate imparts unique chemical properties, making it more reactive in certain types of chemical reactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

912655-41-5

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)but-3-en-2-yl acetate

InChI

InChI=1S/C15H22O3/c1-10(18-12(3)16)6-7-13-11(2)14(17)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3

InChI Key

GQFUMZXSNVDICW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(C)OC(=O)C

Origin of Product

United States

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